molecular formula C18H15N7O2S B2368627 N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396798-11-0

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2368627
CAS No.: 1396798-11-0
M. Wt: 393.43
InChI Key: CJQIUDNYVCAWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown notable pharmacological actions and are considered significant in the chemical world . Thiazoles are part of the structure of vitamin B (thiamine) and are used to obtain free carbene particles and complexed with transition metals .


Synthesis Analysis

Thiazoles can be prepared through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . It has similar chemical and physical properties to pyridine and pyrimidine . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial potential of derivatives related to N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide. For instance, Palkar et al. (2017) designed and synthesized novel analogs displaying significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents. Similarly, Bikobo et al. (2017) reported the synthesis of 2-phenylamino-thiazole derivatives as effective antimicrobial agents, with some compounds outperforming reference drugs against pathogenic strains Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Anticancer Applications

The anticancer potential of related compounds has been extensively explored. Senthilkumar et al. (2021) synthesized a new organic compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was screened for its anticancer activity against MDA-MB-231 breast cancer cells, showcasing the therapeutic relevance of these compounds Synthesis, Spectral Characterization, Antibacterial, Antifungal and AnticancerEvaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide. Another study by Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity, further highlighting the significant role these compounds may play in cancer treatment Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives.

Antimicrobial and Antioxidant Applications

Additional research has demonstrated the antimicrobial and antioxidant capacities of benzothiazole and related derivatives. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl derivatives that exhibited significant radical scavenging activity, suggesting their potential in developing new antioxidant therapies Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides.

Mechanism of Action

Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . They have shown notable pharmacological actions, making them a significant focus in the search for new therapeutic agents .

Properties

IUPAC Name

N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c1-24(2)18(27)15-21-23-25(22-15)12-9-7-11(8-10-12)19-16(26)17-20-13-5-3-4-6-14(13)28-17/h3-10H,1-2H3,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQIUDNYVCAWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.